Maltosan

Descripción general

Descripción

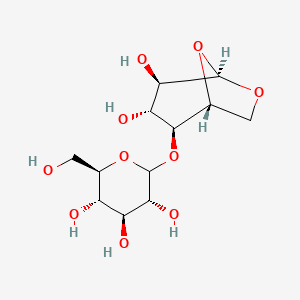

Maltosan is a compound with the molecular formula C12H20O10 . It is a water-soluble polymer composed of maltose units, characterized by its branching and high molecular weight. It was first synthesized from starch by the action of Bacillus macerans.

Synthesis Analysis

Levoglucosan (1,6-anhydro-β-D-glucopyranose) (LG), a major product during the pyrolysis of cellulose, might be a promising chemical platform . The synthesis of levoglucosan focuses not only on the pyrolytic methods but also on the recent scientific progress in the chemical and biochemical transformation of levoglucosan to highly valued compounds .Molecular Structure Analysis

The molecular structure of Maltosan is complex with multiple hydroxyl groups and ether linkages . The InChI string and Canonical SMILES provide a detailed description of the molecular structure .Physical And Chemical Properties Analysis

Maltosan has a molecular weight of 324.28 g/mol . It has 6 hydrogen bond donors and 10 hydrogen bond acceptors . The compound has a complexity of 394 and a topological polar surface area of 158 Ų .Aplicaciones Científicas De Investigación

Chitosan-Maltosan Derivatives in Drug Delivery Systems

Maltosan, a derivative of chitosan, has been gaining attention in the field of drug delivery. A study by Alupei et al. (2016) highlights the development of polymer magnetic nanoparticles based on the chitosan-maltose derivative and magnetite. This innovation aims to enhance hydrophilicity and improve the retention time of nanoparticles in blood flow, making it a potential carrier for targeted antitumor drug delivery (Alupei et al., 2016).

Biomedical Applications of Chitosan

While the focus is on Maltosan, it's essential to understand its base compound, chitosan, for a comprehensive view. Chitosan is a biopolymer derived from chitin, used in various biomedical applications such as tissue engineering, wound healing, and gene therapy due to its biocompatibility, non-toxicity, and antimicrobial properties. Recent research by Mittal et al. (2018) emphasizes the versatility of chitosan in biomedical fields, especially its use in creating scaffolds for regenerative medicine (Mittal et al., 2018).

Chitosan in Tissue Engineering

Chitosan has shown significant promise in tissue engineering. A review by Kim et al. (2008) highlights the use of chitosan derivatives in various tissue engineering applications, such as skin, bone, cartilage, and nerve tissue engineering. The properties of chitosan, including its gel-forming abilities and high affinity to macromolecules, make it an ideal supporting material in these applications (Kim et al., 2008).

Chitosan in Gene Therapy and Drug Delivery

Chitosan's role extends to gene therapy and drug delivery. Wu et al. (2020) discuss the efficiency of chitosan as a drug delivery vector in fish biotechnology, emphasizing its potential in gene therapy studies for fish vaccination and metabolic limitation management (Wu et al., 2020).

Chitosan in Dentistry

Chitosan's applications also include the field of dentistry. Cicciu et al. (2019) conducted a systematic review of chitosan's uses in dentistry, highlighting its effectiveness in surgical healing of post-extraction oral wounds, reduction in bacterial biofilm in dental cements, and as a component in desensitizing toothpaste (Cicciu et al., 2019).

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYZUJSCZCPGHH-YAOKBAGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the advantage of using macroporous resin to separate maltosan from maltose syrup?

A1: Macroporous resins effectively adsorb oligosaccharides from maltose syrup, with the adsorption strength directly correlating to the oligosaccharide's degree of polymerization []. This allows for separation based on the size of the maltosan molecules. Additionally, the adsorbed maltosan can be eluted with deionized water, making it a simpler and more efficient method compared to other separation techniques [].

Q2: How does the concentration of maltose syrup affect the separation of maltosan using macroporous resin?

A2: The research indicates that lower concentrations of maltose syrup (50-150 mg/ml) result in a more efficient separation of maltosan by macroporous resin []. This suggests that at higher concentrations, the resin's capacity to differentiate and separate oligosaccharides based on their polymerization degree might be somewhat reduced.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)

![3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde](/img/structure/B1380487.png)

![3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380490.png)

![[2,4'-Bipyridine]-4-methanamine](/img/structure/B1380492.png)

![3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1380496.png)